2-O-Tert-butyl 3-O-ethyl (3R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Description
Chemical Structure: This compound features a bicyclic [2.2.1]heptane core with a nitrogen atom at position 2 (2-azabicyclo framework). The stereochemistry at position 3 is specified as (3R). The tert-butyl and ethyl ester groups at positions 2 and 3, respectively, confer steric bulk and influence lipophilicity .
Synthesis: Synthesized via hydrogenation of alkene precursors (e.g., 2-azabicyclo[2.2.1]hept-5-ene derivatives) using Pd/C catalysis under high-pressure hydrogenation conditions. Key steps include Boc-protection, chromatographic separation of exo/endo isomers, and esterification .
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (3R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C14H23NO4/c1-5-18-12(16)11-9-6-7-10(8-9)15(11)13(17)19-14(2,3)4/h9-11H,5-8H2,1-4H3/t9?,10?,11-/m1/s1 |
InChI Key |
ALRKXPGWOXKXHL-VQXHTEKXSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C2CCC(C2)N1C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1C2CCC(C2)N1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-Tert-butyl 3-O-ethyl (3R)-2-azabicyclo[221]heptane-2,3-dicarboxylate typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2-O-Tert-butyl 3-O-ethyl (3R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. Conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-O-Tert-butyl 3-O-ethyl (3R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-O-Tert-butyl 3-O-ethyl (3R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Research and Commercial Relevance
- Synthetic Utility : Critical intermediates in drug discovery (e.g., DPP-4 inhibitors, peptide analogs). Hydrogenation and chromatography protocols are standardized for scalability .
- Commercial Availability : Supplied by Gentaur, CymitQuimica, and Aladdin Scientific in milligram to gram quantities, reflecting demand in medicinal chemistry .
- Regulatory Status: Related bicyclic carboxylates (e.g., 7-oxabicyclo[2.2.1]heptane derivatives) are monitored under environmental regulations (Notice No. 2023-64), emphasizing the need for controlled handling .
Biological Activity
2-O-Tert-butyl 3-O-ethyl (3R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is a bicyclic compound notable for its unique azabicyclo structure and potential biological activities. This compound, with a molecular formula of C14H23NO4 and a molecular weight of approximately 269.34 g/mol, contains both tert-butyl and ethyl groups, which contribute to its chemical reactivity and biological properties . Understanding its biological activity is crucial for its application in pharmaceuticals and organic synthesis.
The compound features a dicarboxylate moiety that plays a significant role in its reactivity. It can undergo various chemical reactions, making it a versatile intermediate in organic synthesis . The presence of multiple stereoisomers further complicates its biological activity, as different configurations can lead to varied pharmacological effects .
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Neuroprotective Effects : The structural characteristics of azabicyclo compounds often correlate with neuroprotective effects, making this compound a candidate for further investigation in neurodegenerative diseases.
- Enzyme Inhibition : Research indicates that compounds with similar structures can act as enzyme inhibitors, which may be applicable in drug design for conditions like hypertension or diabetes .
Case Studies
Several studies have investigated the biological activity of related azabicyclo compounds, providing insights into the potential effects of this compound:
- Study on Neuroprotective Properties :
- Antimicrobial Testing :
Data Table: Comparison of Similar Compounds
| Compound Name | CAS Number | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | 161511-88-2 | Antimicrobial, Neuroprotective | Unique bicyclic structure with dicarboxylate moiety |
| (1R,3S,4S)-2-tert-butyl 3-ethyl | 1330750-04-3 | Enzyme Inhibition | Different stereochemistry affecting activity |
| Racemic Forms | Various | Variable | Mixture of stereoisomers may dilute specific activity |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
